Periciazine, chemically known as 1-[2-[4-(3-methylpiperazin-1-yl)phenyl]ethyl]perhydroquinolin-4-one, belongs to the class of drugs known as piperazine phenothiazines. [, , ] While primarily recognized for its antipsychotic properties, this analysis will focus on its applications within a broader scientific research context, excluding clinical use and side effects. [, ]
The synthesis of periciazine involves several key steps, with the final step being the alkylation of 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol. The detailed synthesis pathway can be summarized as follows:
Periciazine's molecular structure consists of a phenothiazine core with a piperidine substituent. The structural features include:
Periciazine participates in several chemical reactions due to its functional groups:
Periciazine exerts its pharmacological effects primarily through:
The physical and chemical properties of periciazine include:
Periciazine is relatively stable under normal storage conditions but should be protected from light and moisture to prevent degradation .
Periciazine has several applications in clinical settings:
Phenothiazine chemistry originated in the late 19th century with Heinrich Caro's 1883 synthesis of methylene blue, a thiazine dye initially investigated for malaria treatment [5] [6]. Bernthsen's 1885 structural elucidation established the tricyclic phenothiazine core, which became a versatile scaffold for medicinal modifications. By the 1940s, French researchers at Rhône-Poulenc systematically explored phenothiazine derivatives for CNS activity, leading to promethazine (an antihistamine) and later chlorpromazine (1950), the first antipsychotic phenothiazine [5] [6] [7]. This breakthrough initiated the "psychopharmacological revolution," replacing invasive therapies like lobotomy. Phenothiazines were classified into three groups based on side-chain chemistry: Group 1 (aliphatic chains, e.g., chlorpromazine), Group 2 (piperidine derivatives, e.g., thioridazine), and Group 3 (piperazine derivatives, e.g., fluphenazine). Periciazine emerged as a Group 2 phenothiazine, distinguished by a piperidine-ethanol side chain optimized for reduced extrapyramidal effects [1] [3].
Table 1: Key Phenothiazine Derivatives and Classifications
Compound | Side Chain Type | Year Introduced | Clinical Significance |
---|---|---|---|
Methylene Blue | Aminoalkyl | 1891 | Antimalarial/antiseptic precursor |
Promethazine | Dimethylaminoethyl | 1940s | Sedating antihistamine |
Chlorpromazine | Dimethylaminopropyl | 1950 | First antipsychotic (Group 1) |
Periciazine | Piperidinylpropyl | 1961 | Low-EPS antipsychotic (Group 2) |
Fluphenazine | Piperazinylpropyl | 1959 | Depot antipsychotic (Group 3) |
Periciazine (chemical name: 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile) was synthesized in 1961 by Rhône-Poulenc Laboratories (France) as part of a focused effort to enhance the CNS activity of piperidine-substituted phenothiazines [2] [8]. Patent FR1212031 (1961) and U.S. Patent 3,075,976 (1963) detailed its synthesis and neurotropic properties [2]. Unlike earlier phenothiazines targeting D₂ receptors, periciazine's design prioritized balanced antagonism of dopamine, muscarinic, and adrenergic receptors. Initial clinical studies highlighted its efficacy in schizophrenia and severe anxiety, with reduced motor side effects compared to chlorpromazine [1] [10]. Marketed as Neuleptil (Canada, Italy) and Neulactil (UK, Australia), it remains unavailable in the U.S., reflecting regional regulatory divergences [2] [4].
Periciazine synthesis relies on a two-step alkylation sequence starting from phenothiazine precursors. The optimized route involves:
Table 2: Key Intermediates in Periciazine Synthesis
Intermediate | Role | Chemical Structure |
---|---|---|
2-Cyanophenothiazine | Core scaffold | C₁₃H₈N₂S |
3-(2-cyanophenothiazin-10-yl)propyl bromide | Alkylated precursor | C₁₆H₁₃BrN₂S |
4-Hydroxypiperidine | Side-chain donor | C₅H₁₁NO |
This pathway achieves ~40% overall yield under anhydrous conditions, with the piperidine nitrogen’s nucleophilicity critical for regioselectivity [8]. Alternative routes using tosylate intermediates (e.g., 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate) improve reaction control but add synthetic steps [2].
Periciazine’s pharmacological profile stems from strategic modifications to the phenothiazine scaffold:
Table 3: SAR of Phenothiazine Structural Features
Modification Site | Group in Periciazine | Pharmacological Impact | Comparison to Other Phenothiazines |
---|---|---|---|
C2 position | -CN | ↑ D₂ affinity; ↓ oxidative metabolism | More stable than chlorpromazine (-Cl) |
N10 side chain | 4-hydroxypiperidinylpropyl | Balanced D₂/M1/α1 blockade; ↓ EPS | Fewer EPS than piperazine derivatives (e.g., fluphenazine) |
Ring saturation | Fully unsaturated | Planar conformation for receptor insertion | Similar to other Group 2 phenothiazines |
SAR studies confirm that shortening the propyl linker or replacing the hydroxyl with methyl abolishes antipsychotic activity. Conversely, bioisosteric replacement of the cyano group with trifluoromethyl retains potency but increases seizure risk [10]. Periciazine’s unique receptor signature—moderate D₂ affinity with strong anticholinergic effects—exemplifies rational design to minimize neurological side effects while maintaining efficacy [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1